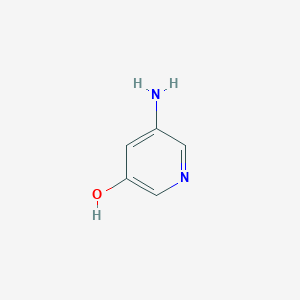

5-Aminopyridin-3-ol

Overview

Description

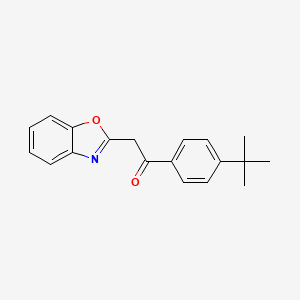

5-Aminopyridin-3-ol is a chemical compound with the molecular formula C5H6N2O . It has a molecular weight of 110.12 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of aminopyridines, including 5-Aminopyridin-3-ol, has been extensively studied . Aminopyridines can be synthesized using various methods, one of which is the Chichibabin amination . Additionally, the use of whole cells of Burkholderia sp. MAK1 has been shown to be an effective method for the oxyfunctionalization of pyridine derivatives, including the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis

The InChI code for 5-Aminopyridin-3-ol is 1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 . This indicates that the molecule consists of a pyridine ring with an amino group at the 5th position and a hydroxyl group at the 3rd position .Chemical Reactions Analysis

Aminopyridines, including 5-Aminopyridin-3-ol, have been found to undergo various chemical reactions . For instance, they can coordinate with metals and sulfonamide to enhance biological activity . Moreover, they can be converted into appropriate N-oxides using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis

5-Aminopyridin-3-ol is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Pharmaceutical Development

5-Aminopyridin-3-ol: is a key intermediate in the synthesis of various pharmaceutical compounds. Its presence in drugs is often due to its role as a basic and hydrophilic group, which can optimize the pharmacokinetic properties of the final molecule . It’s also used as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules.

Dye Manufacturing

This compound serves as a developer or coupler in the production of dyes. Its chemical structure allows it to bind with other substances to form stable colored compounds, which are essential in creating dyes for textiles, inks, and pigments .

Organic Synthesis

In organic chemistry, 5-Aminopyridin-3-ol is utilized for constructing complex organic compounds. Its reactivity makes it a valuable building block for synthesizing various organic molecules, including those with potential biological activities .

Analytical Chemistry

As a reference standard, 5-Aminopyridin-3-ol is used in analytical procedures to ensure the accuracy and calibration of analytical instruments. This is crucial in pharmaceutical testing where precise measurements are necessary .

Mechanism of Action

Target of Action

A structurally similar compound, bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to inhibit serotonin-induced angiogenesis . This suggests that 5-Aminopyridin-3-ol may also interact with serotonin receptors or related pathways.

Mode of Action

For instance, BJ-1108 inhibits serotonin-induced angiogenesis through the PI3K/NOX pathway . This pathway involves the activation of phosphoinositide 3-kinases (PI3Ks), which play a key role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Biochemical Pathways

The pi3k/nox pathway, which is affected by the structurally similar compound bj-1108, plays a crucial role in various cellular processes, including the production of reactive oxygen species (ros) and the regulation of cell growth and survival .

Pharmacokinetics

It’s worth noting that the molecular weight of 5-aminopyridin-3-ol is 110114, which is within the optimal range for oral bioavailability .

Result of Action

The structurally similar compound bj-1108 has been shown to significantly inhibit serotonin-induced angiogenesis and tumor growth . This suggests that 5-Aminopyridin-3-ol may have similar effects.

Safety and Hazards

properties

IUPAC Name |

5-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSGZMGPVYECOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376550 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridin-3-ol | |

CAS RN |

3543-01-9 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)